D-Cellobiose octaacetate

Descripción general

Descripción

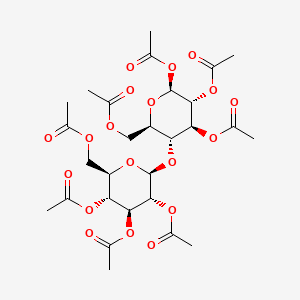

D-Cellobiose octaacetate: is a chemically modified derivative of cellobiose, a disaccharide consisting of two glucose units linked by a β-1,4 glycosidic bond. The acetylation of all hydroxyl groups in this compound significantly increases its solubility in organic solvents, which facilitates its use in various synthetic and analytical applications that are not feasible with unmodified sugars .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of D-Cellobiose octaacetate involves the acetylation of cellobiose. One common method is the acetylative degradation of cellulose or cellulose acetate. The process typically involves treating cellulose with a mixture of acetic anhydride, acetic acid, and a strong acid, while maintaining the mixture at a temperature below about 80°C. The mixture is then heated at about 35° to 65°C for about 8 to 36 hours .

Industrial Production Methods: The industrial production of this compound follows similar principles but is optimized for large-scale synthesis. The process is designed to be a one-pot reaction, providing high yield and quality of the product .

Análisis De Reacciones Químicas

Types of Reactions: D-Cellobiose octaacetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction involves breaking down the compound into its constituent sugars using water and an acid or base catalyst.

Reduction: This reaction can be carried out using reducing agents such as sodium borohydride.

Substitution: This reaction involves replacing one functional group with another, often using reagents like halides or other nucleophiles.

Major Products Formed: The major products formed from these reactions include glucose derivatives and other acetylated sugars .

Aplicaciones Científicas De Investigación

Glycobiology Research

D-Cellobiose octaacetate serves as a crucial tool in glycobiology for studying carbohydrate structures and interactions. Its ability to mimic natural substrates allows researchers to investigate glycosylation processes and carbohydrate recognition mechanisms.

Drug Development

This compound is instrumental in synthesizing glycosylated pharmaceuticals. A notable case study published in the Journal of Medicinal Chemistry demonstrated that using this compound as a precursor for a novel glycosylated drug resulted in improved bioavailability compared to non-glycosylated versions. This highlights its role in enhancing pharmaceutical properties and efficacy.

Food Industry

In the food sector, this compound is utilized as a food additive to modify texture and stability, improving product quality. Its solubility and stability make it suitable for various food formulations.

Biotechnology

In enzyme research, this compound acts as a substrate for glycosyltransferases. It aids scientists in exploring enzyme mechanisms and developing biocatalysts for industrial applications. For instance, studies have shown that it can enhance cellulase production in fungi by acting as an inducer, which is particularly valuable for biofuel production.

Analytical Chemistry

This compound is employed in chromatographic techniques for separating and analyzing carbohydrates. Its unique properties allow for precise insights into carbohydrate composition across different samples.

Case Studies

- Glycosylation in Drug Development

- Researchers synthesized a glycosylated drug using this compound, demonstrating significant improvements in bioavailability over traditional compounds.

- Enzyme Mechanism Exploration

- A leading biotechnology lab utilized this compound to investigate substrate specificity among glycosyltransferases, revealing critical insights into enzyme-substrate interactions that could lead to more efficient biocatalysts.

Mecanismo De Acción

The mechanism of action of D-Cellobiose octaacetate involves its interaction with cellobiases, which catalyze the hydrolysis of the β-1,4 glycosidic bonds. This enzymatic action releases glucose, which can then be utilized in various metabolic pathways. The acetylation of the hydroxyl groups in this compound enhances its solubility and reactivity, facilitating its use in synthetic applications .

Comparación Con Compuestos Similares

D-Cellobiose: The unmodified form of D-Cellobiose octaacetate, consisting of two glucose units linked by a β-1,4 glycosidic bond.

D-Maltose: Another disaccharide consisting of two glucose units but linked by an α-1,4 glycosidic bond.

D-Lactose: A disaccharide consisting of glucose and galactose units linked by a β-1,4 glycosidic bond.

Uniqueness: this compound is unique due to its complete acetylation, which significantly increases its solubility in organic solvents compared to its unmodified counterparts. This property makes it particularly valuable in synthetic and analytical applications that require high solubility and reactivity .

Actividad Biológica

D-Cellobiose octaacetate (CAS Number: 5346-90-7), a derivative of cellobiose, is a disaccharide composed of two glucose units linked by a β-1,4-glycosidic bond, with eight acetyl groups added to its structure. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its unique biological activities. This article will explore the biological activity of this compound, focusing on its synthesis, biochemical properties, and potential applications.

Molecular Formula: C28H38O19

Molecular Weight: 678.59 g/mol

Melting Point: 232 °C

Purity: ≥98% (GC)

| Property | Value |

|---|---|

| Molecular Formula | C28H38O19 |

| Molecular Weight | 678.59 g/mol |

| Melting Point | 232 °C |

| Purity | ≥98% (GC) |

Synthesis

This compound is synthesized through the acetylation of cellobiose or cellulose derivatives. An improved method involves the acetylative degradation of cellulose using acetic anhydride and acetic acid under controlled conditions, which enhances yield and purity compared to traditional methods .

Enzymatic Interaction

This compound has been shown to interact with various enzymes, influencing their activity. For instance, studies indicate that it can act as a substrate for cellulases, promoting the growth of microorganisms capable of degrading cellulose. Agar plate assays demonstrated that this compound serves as a carbon source for microbial growth and induces cellulase production .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which may contribute to its potential protective effects against oxidative stress-related diseases .

Pharmacological Implications

This compound is recognized for its role in drug synthesis. It serves as a prodrug precursor in the development of pharmaceutical agents targeting conditions like hypercholesterolemia and atherosclerosis . The compound's structural features enable it to be modified into bioactive molecules that can effectively interact with biological targets.

Case Studies

- Microbial Growth Studies : A study conducted on various carbon sources revealed that this compound significantly enhanced the growth of specific cellulolytic bacteria compared to glucose and amorphous cellulose. This suggests its utility in biotechnological applications where microbial cellulose degradation is desired .

- Antioxidant Activity Assessment : In a controlled laboratory setting, this compound was tested for its radical scavenging ability using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated a notable reduction in DPPH radical concentration, demonstrating the compound's potential as an antioxidant agent .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-HYSGBLIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-19-1, 5346-90-7, 22352-19-8 | |

| Record name | Cellobiose octaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alpha-D-cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does D-Cellobiose octaacetate induce cellulase production in fungi?

A1: While the exact mechanism is not fully elucidated in the provided research [], this compound likely acts as a molecular mimic of cellobiose, the natural breakdown product of cellulose. Fungi, like Penicillium janthinellum, possess cellulase expression systems that are induced by the presence of cellobiose, signaling the availability of cellulose as an energy source. This compound, due to its structural similarity to cellobiose, appears to trigger this same induction pathway, leading to increased cellulase production even in the absence of actual cellulose [].

Q2: What is the significance of using this compound over cellobiose for inducing cellulase?

A2: this compound, being a modified form of cellobiose, might offer advantages in terms of stability and uptake by the fungi. The research by Bakare et al. [] demonstrates that this compound outperforms other disaccharides and their derivatives, including cellobiose itself, in inducing cellulase production in the Penicillium janthinellum mutant. This suggests that the acetylated form might be more readily assimilated or recognized by the fungal cells, leading to a more efficient induction process.

Q3: What is the structural difference between this compound and cellulose?

A3: this compound is the fully acetylated form of cellobiose, a disaccharide consisting of two glucose units linked by a β(1→4) glycosidic bond. Cellulose, on the other hand, is a linear polymer composed of hundreds to thousands of glucose units linked by the same β(1→4) glycosidic bond. Therefore, while this compound represents a very short fragment of the cellulose chain with the addition of acetyl groups, it lacks the extensive polymeric structure that characterizes cellulose [].

Q4: How has this compound contributed to the understanding of cellulose structure?

A4: Research by Kono et al. [] utilized this compound and a series of its longer oligomeric counterparts (up to cellohexaose eicosaacetate) as model compounds to study the structure of cellulose triacetate (CTA). By analyzing the crystalline structures and NMR spectra of these oligomers, the researchers were able to deduce structural features of CTA, particularly the CTA I allomorph. This approach highlighted the usefulness of this compound and related oligosaccharides as simplified models for understanding the complex structure of cellulose and its derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.